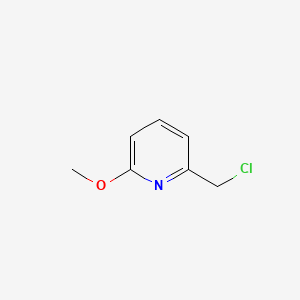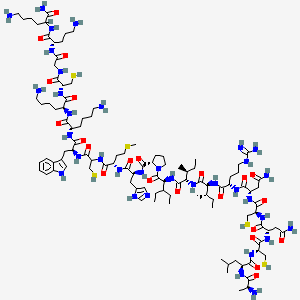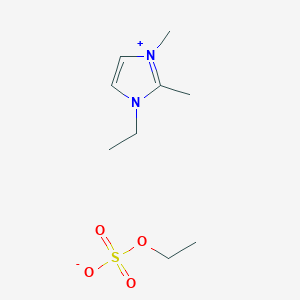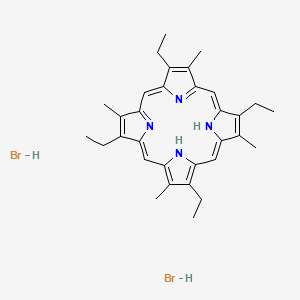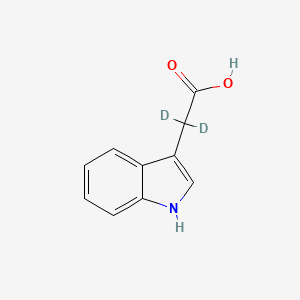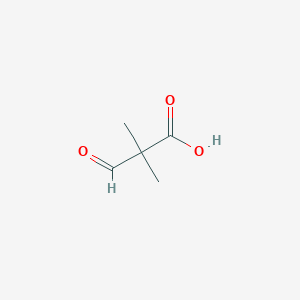
2,2-dimethyl-3-oxoPropanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Specialized Organic Compounds
2,2-Dimethyl-3-oxoPropanoic acid derivatives are utilized in the synthesis of various organic compounds. For instance, derivatives of this acid efficiently react with terminal alkynes in the presence of catalytic agents like dichlorobis(triphenylphosphine)palladium and copper(I) iodide, leading to the formation of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. These derivatives find applications in organic synthesis and potentially in pharmaceuticals (Kobayashi et al., 2008).
Role in Synthesizing Insecticidal Compounds
This compound plays a critical role in the synthesis of insecticidal compounds. Specifically, 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid, derived from this compound, is transformed into precursors for potent natural and unnatural pyrethrinoic insecticides (Vos & Krief, 1979).
Formation of Full-Substituted Cyclopropanes
The reaction of Meldrum’s acid, which is closely related to this compound, with various aldehydes in the presence of cyanogen bromide and triethylamine leads to the efficient formation of full-substituted cyclopropanes. These reactions are significant in the synthesis of various organic compounds, where cyclopropane structures are desired (Pesyan et al., 2017).
Development of Photochemical Reactions
The derivatives of this compound are used in developing photochemical reactions. For instance, the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates vary depending on the solvent, leading to the formation of benzocyclobutenols and 3-oxonaphthalenones. Such studies aid in understanding solvent-dependent behavior in photochemical processes (Saito et al., 1998).
Use in Heterocyclic Chemistry
This compound is integral in the synthesis of various heterocycles. Reactions involving methyl 3-cyclopropyl-3-oxopropanoate, a derivative, with different compounds result in the formation of various heterocycles such as pyrroles, dihydropyridines, and benzofurans, showcasing its versatility in heterocyclic chemistry (Pokhodylo et al., 2010).
Biomonitoring Applications
In biomonitoring studies, metabolites of this compound derivatives are used as indicators. For example, in a study in New York City, urinary concentrations of pyrethroid metabolites, which include compounds derived from this compound, were measured to estimate exposure to these insecticides (McKelvey et al., 2013).
Propriétés
IUPAC Name |
2,2-dimethyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2,3-6)4(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZWDXUXLTFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595077 | |
| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68243-82-3 | |
| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




